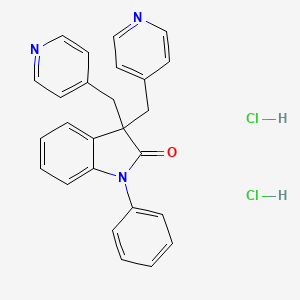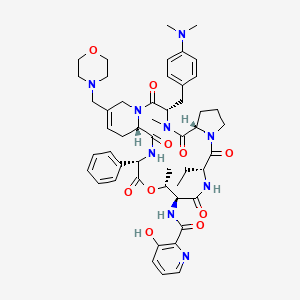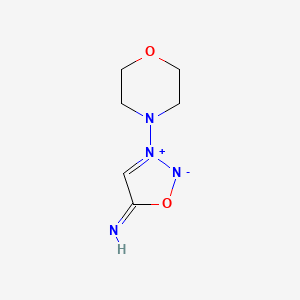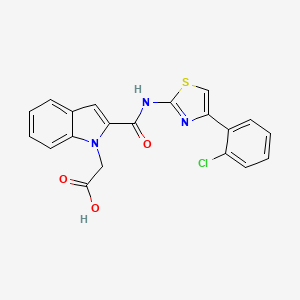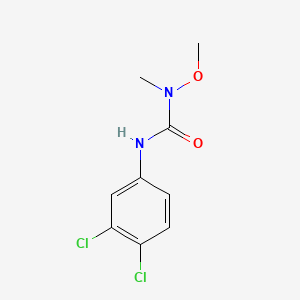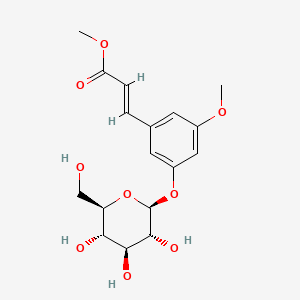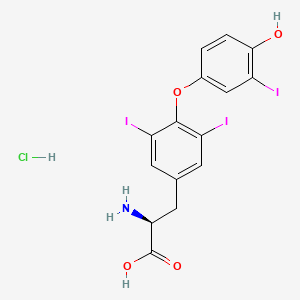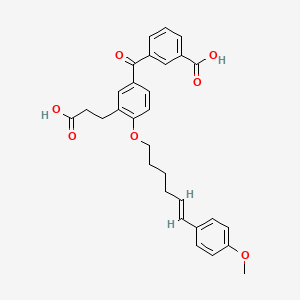
LY223982
Vue d'ensemble
Description
Leucotriène B4 (LTB4) est un acide gras dihydroxylé dérivé de la voie de la 5-lipoxygénase du métabolisme de l'acide arachidonique et joue un rôle crucial dans le processus inflammatoire . LY223982 inhibe efficacement la liaison du LTB4 radiomarqué aux neutrophiles humains isolés, avec une valeur de CI50 impressionnante de 13,2 nM .
Applications De Recherche Scientifique
LY223982 finds applications across scientific disciplines:
Chemistry: Researchers explore its interactions with other molecules, elucidating binding mechanisms and structural features.
Biology: this compound’s impact on immune responses, inflammation, and cell signaling pathways is a subject of interest.
Medicine: Investigations focus on potential therapeutic uses, such as anti-inflammatory treatments.
Industry: Pharmaceutical companies evaluate its role in drug development.
Mécanisme D'action
Target of Action
LY223982, also known as CGS23131, SKF107324, LY-223982, LY 223982, or 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid, is a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor . The LTB4 receptor plays a crucial role in mediating inflammatory responses.
Mode of Action
This compound interacts with the LTB4 receptor, effectively inhibiting the binding of LTB4 to its receptor. The IC50 value, which is the concentration of the compound that inhibits 50% of the LTB4 receptor’s activity, is 13.2 nM . This interaction results in the inhibition of LTB4-induced responses.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-lipoxygenase pathway of arachidonic acid metabolism . This pathway leads to the production of leukotrienes, including LTB4, which are lipid mediators involved in inflammation. By inhibiting the LTB4 receptor, this compound disrupts this pathway, reducing the inflammatory response.
Pharmacokinetics
The compound’s solubility in various solvents such as dmso is reported , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of LTB4-induced neutrophil activation . It is also a potent antagonist of the aggregation of human neutrophils by LTB4 . In vivo, this compound has been shown to inhibit transient leukopenia induced in rabbits with LTB4 .
Action Environment
The compound’s stability under various storage conditions is reported .
Analyse Biochimique
Biochemical Properties
LY223982 plays a significant role in biochemical reactions, particularly in the inhibition of leukotriene B4 (LTB4) receptor . It effectively inhibits the binding of [3H]LTB4 to the LTB4 receptor, with an IC50 value of 13.2 nM . This interaction with the LTB4 receptor suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the leukotriene pathway.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the aggregation of human neutrophils by LTB4 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism related to the leukotriene pathway and neutrophil function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the LTB4 receptor, leading to the inhibition of the receptor . This inhibition can result in changes in gene expression and cellular responses, particularly in cells involved in the immune response such as neutrophils .
Metabolic Pathways
This compound is involved in the leukotriene pathway, a part of arachidonic acid metabolism . It interacts with the LTB4 receptor, which is a key component of this pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La voie de synthèse du LY223982 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans le domaine public. Les chercheurs ont synthétisé le this compound par le biais de réactions soigneusement conçues, garantissant sa pureté et sa spécificité.
Méthodes de production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle du this compound sont limitées. Généralement, les entreprises pharmaceutiques optimisent les voies de synthèse pour obtenir une production efficace et rentable. Les détails propriétaires restent confidentiels.
Analyse Des Réactions Chimiques
LY223982 participe à diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Bien que les réactifs et les conditions spécifiques ne soient pas largement documentés, sa puissance en tant qu'antagoniste du récepteur LTB4 suggère des interactions avec les composants cellulaires et les voies de signalisation.
4. Applications de la recherche scientifique
This compound trouve des applications dans diverses disciplines scientifiques :
Chimie : Les chercheurs explorent ses interactions avec d'autres molécules, élucidant les mécanismes de liaison et les caractéristiques structurelles.
Biologie : L'impact du this compound sur les réponses immunitaires, l'inflammation et les voies de signalisation cellulaire est un sujet d'intérêt.
Médecine : Les investigations se concentrent sur les utilisations thérapeutiques potentielles, telles que les traitements anti-inflammatoires.
Industrie : Les entreprises pharmaceutiques évaluent son rôle dans le développement de médicaments.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique l'antagonisme du récepteur LTB4. En se liant à ce récepteur, il module les réponses immunitaires, l'inflammation et la migration cellulaire. Des études supplémentaires sont nécessaires pour démêler ses cibles moléculaires précises et les voies en aval.
Comparaison Avec Des Composés Similaires
LY223982 se distingue par sa spécificité pour le récepteur LTB4. Des composés similaires comprennent d'autres antagonistes des récepteurs des leucotriènes, mais les propriétés uniques du this compound en font un outil de recherche précieux.
Propriétés
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-74-2 | |
| Record name | LY 223982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-223982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


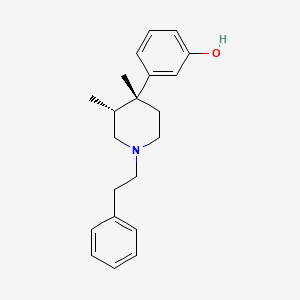
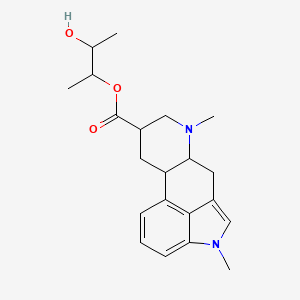
![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)
![7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-5aH-indolo[4,3-fg]quinoline](/img/new.no-structure.jpg)
